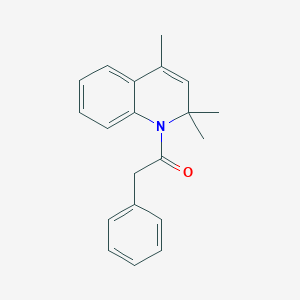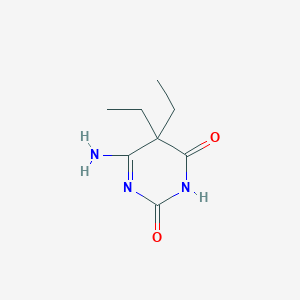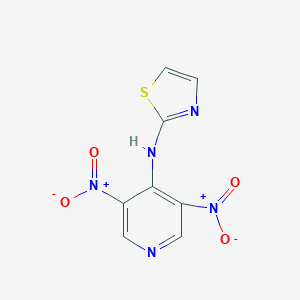![molecular formula C13H9IN2 B187272 6-Iodo-2-phenylimidazo[1,2-a]pyridine CAS No. 61982-63-6](/img/structure/B187272.png)
6-Iodo-2-phenylimidazo[1,2-a]pyridine
Vue d'ensemble
Description
“6-Iodo-2-phenylimidazo[1,2-a]pyridine” is a chemical compound with the linear formula C13H9IN2 . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, such as “this compound”, has been carried out using various methods. One of the most common methods involves the condensation of 2-aminopyridines with α-halogenoketones . This method has been continually modified and improved, with recent developments focusing on environmentally friendly, metal-free direct formation .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string IC(C=CC1=N2)=CN1C=C2C3=CC=CC=C3 . The InChI representation is 1S/C13H9IN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H .
Physical and Chemical Properties Analysis
“this compound” is a solid substance . The average mass is 320.128 Da and the monoisotopic mass is 319.981018 Da .
Applications De Recherche Scientifique
Alzheimer's Disease Research
- Radioactive Probes for Alzheimer's : Chang et al. (2009) synthesized 6-[(124)I]iodo-2-(4'-N,N-dimethylamino)-phenylimidazo[1,2-a]pyridine ([(124)I]IMPY) as a probe for identifying Alzheimer's disease. Their study found that [(124)I]IMPY showed promising results for potentially imaging beta-amyloid plaques in the human brain using positron emission tomography (Chang et al., 2009).
Structural and Synthesis Studies
- Crystal Structures and Charge Distributions : Tafeenko et al. (1996) conducted X-ray structural investigations of 2-phenylimidazo[1,2-a]pyridine, providing insights into its geometry and electron density distribution (Tafeenko et al., 1996).
- Microwave-Assisted Synthesis : Jadhav et al. (2017) developed an efficient, environmentally friendly one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines using microwave irradiation, marking an advancement in the synthesis process (Jadhav et al., 2017).
Other Applications
- Potential in PET Imaging : Cai et al. (2004) evaluated 18F-labeled IMPY derivatives as agents for imaging β-amyloid plaque in Alzheimer’s disease using PET (Cai et al., 2004).
- Radioiodinated 2-Phenylimidazo Derivatives : Yousefi et al. (2012) explored novel phenyl-imidazo[1,2-a]pyridines for imaging β-amyloid (Aβ) in Alzheimer’s disease, showing potential for both PET and SPECT imaging (Yousefi et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
6-Iodo-2-phenylimidazo[1,2-a]pyridine is a compound that has been studied as a blue-emitting material . The primary targets of this compound are the chromophores to which it is linked . These chromophores play a crucial role in determining the optical and electrochemical properties of the compound .
Mode of Action
The compound interacts with its targets through intramolecular charge transfer from the donor to the imidazopyridine acceptor in the excited state . This interaction results in a shift in absorption and emission, with C2 substituted dyes exhibiting red-shifted absorption and emission compared to their positional analogues containing donors in the C6-position of imidazopyridine .
Biochemical Pathways
The compound’s ability to affect the optical properties of chromophores suggests it may influence pathways related to light absorption and emission .
Pharmacokinetics
A related compound, 18f-labeled 6-iodo-2-(4’-n,n-dimethylamino)phenylimidazo[1,2-a]pyridine, has been studied for its potential as a radioligand for beta-amyloid in alzheimer’s disease . This compound showed high uptake in the brain after intravenous injection, suggesting good bioavailability .
Result of Action
The primary result of the action of this compound is the emission of blue light . This makes it a promising candidate for use in optoelectronic applications, particularly in full-colour flat panel displays .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound exhibits positive solvatochromism, suggesting that its optical properties can be influenced by the polarity of the solvent .
Analyse Biochimique
Biochemical Properties
6-Iodo-2-phenylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which are involved in the metabolic activation of the compound . These enzymes catalyze the N-oxidation of this compound, leading to the formation of reactive metabolites that can further interact with DNA and proteins, potentially causing genotoxic effects . Additionally, the compound has been shown to inhibit certain kinases, affecting cell signaling pathways and cellular responses .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the JAK/STAT and MAPK pathways, leading to changes in gene expression related to inflammation, diabetes, and cancer . In cancer cells, this compound has been reported to induce apoptosis and inhibit cell proliferation by targeting specific signaling molecules and transcription factors . Moreover, the compound affects cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to cytochrome P450 enzymes, leading to its metabolic activation and the formation of reactive intermediates . These intermediates can form covalent bonds with DNA and proteins, resulting in genotoxicity and potential mutagenic effects . Additionally, this compound can inhibit the activity of specific kinases, such as cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing cell cycle arrest . The compound also modulates gene expression by interacting with transcription factors and influencing epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to acute cellular responses, such as changes in gene expression and metabolic activity . Long-term exposure, on the other hand, may result in more pronounced effects, including sustained alterations in cell signaling pathways and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its dosage-dependent responses. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activity . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . The compound’s therapeutic window and threshold effects have been identified, providing valuable information for its potential use in drug development.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes N-oxidation by CYP1A1 and CYP1A2, leading to the formation of reactive metabolites . These metabolites can be further processed by phase II enzymes, such as sulfotransferases and glucuronosyltransferases, resulting in the formation of conjugated metabolites that are more easily excreted from the body . The metabolic pathways of this compound play a crucial role in determining its bioavailability, toxicity, and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound has been shown to interact with ATP-binding cassette (ABC) transporters, which play a role in its efflux from cells . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s localization within specific tissues and organs is determined by its physicochemical properties and interactions with cellular components .
Propriétés
IUPAC Name |
6-iodo-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBHTNVCHGXHAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358604 | |
| Record name | 6-iodo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61982-63-6 | |
| Record name | 6-iodo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B187202.png)
![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)


![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)


![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)
